molecular formula C23H20N4O B11707287 2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11707287
M. Wt: 368.4 g/mol
InChI Key: NJFLISZOFFENPS-UHFFFAOYSA-N
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Description

2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its complex structure, which includes benzylamino and phenylimino groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with benzylamine and formaldehyde, followed by cyclization with a suitable aldehyde or ketone . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZYLAMINO)-4-(4-IODOPHENYL)AMINO-6-METHYLPYRIMIDINE: Similar structure but with different substituents, leading to varied biological activities.

    2-(BENZYLAMINO)-3-(2-HYDROXYETHYLIMINO)-9-METHYL-PYRIDO[1,2-A]PYRIMIDIN-4-ONE: Another derivative with distinct properties and applications.

Uniqueness

2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE stands out due to its unique combination of benzylamino and phenylimino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

2-(benzylamino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H20N4O/c1-17-9-8-14-27-22(17)26-21(25-15-18-10-4-2-5-11-18)20(23(27)28)16-24-19-12-6-3-7-13-19/h2-14,16,25H,15H2,1H3

InChI Key

NJFLISZOFFENPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

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